molecular formula C12H19NO4 B6247818 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid CAS No. 2624129-93-5

1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid

Cat. No.: B6247818
CAS No.: 2624129-93-5
M. Wt: 241.28 g/mol
InChI Key: ODKHECCIGLAXPM-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-1-azaspiro[33]heptane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid can be synthesized through a multi-step process involving the formation of the spirocyclic core followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The synthesis typically begins with the cyclization of appropriate precursors under controlled conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction Reactions: The spirocyclic core can be modified through oxidation or reduction, altering the electronic properties and reactivity of the compound.

    Hydrolysis: The ester linkage in the Boc group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used for hydrolysis reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used for oxidation reactions.

Major Products Formed:

    Deprotected Amines: Removal of the Boc group yields the free amine.

    Oxidized or Reduced Spirocycles: Depending on the reagents used, various oxidized or reduced derivatives of the spirocyclic core can be obtained.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.

    Medicine: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid can be compared with other spirocyclic compounds such as:

    1-azaspiro[3.3]heptane-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.

    1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid: Features a larger spirocyclic ring, which may alter its biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific ring size and the presence of the Boc protecting group, which provides stability and allows for selective deprotection in synthetic applications.

Properties

CAS No.

2624129-93-5

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8(9(14)15)12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

ODKHECCIGLAXPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCC2)C(=O)O

Purity

95

Origin of Product

United States

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